molecular formula C8H8N4O2 B8751551 Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B8751551
M. Wt: 192.17 g/mol
InChI Key: MSSFIBPQIHHMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609669B2

Procedure details

Acetic acid (0.013 mL, 0.221 mmol) was added to a mixture of methyl 3,5-diamino-1H-pyrazole-4-carboxylate (689 mg, 4.41 mmol, prepared as described in J. Prakt. Chem. 1965, 27, 239-250) and 3-dimethylaminoacrylaldehyde (531 mg, 5.36 mmol) in EtOH (9 mL), and the mixture was heated at reflux for 22 hours, and then cooled to room temperature. The slurry was concentrated under vacuum, and the residue was dissolved in hot methanol (20 mL), allowed to cool to room temperature, then filtered and dried to provide the title compound, in sufficient purity for use in the next step. MS (ESI) m/z 193 (M+H)+.
Quantity
0.013 mL
Type
reactant
Reaction Step One
Quantity
689 mg
Type
reactant
Reaction Step One
Quantity
531 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[NH2:5][C:6]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:9]([NH2:15])[NH:8][N:7]=1.CN(C)[CH:18]=[CH:19][CH:20]=O>CCO>[NH2:15][C:9]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:6]2[N:5]=[CH:18][CH:19]=[CH:20][N:7]2[N:8]=1

Inputs

Step One
Name
Quantity
0.013 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
689 mg
Type
reactant
Smiles
NC1=NNC(=C1C(=O)OC)N
Name
Quantity
531 mg
Type
reactant
Smiles
CN(C=CC=O)C
Name
Quantity
9 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 hours
Duration
22 h
CONCENTRATION
Type
CONCENTRATION
Details
The slurry was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in hot methanol (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NN2C(N=CC=C2)=C1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.